molecular formula C8H14BrN3 B1343025 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine CAS No. 847818-53-5

3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine

Cat. No.: B1343025
CAS No.: 847818-53-5
M. Wt: 232.12 g/mol
InChI Key: ZUSVTHQIASKDAT-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine is a synthetic organic compound featuring a pyrazole ring substituted with a bromine atom and a dimethylamino propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 4-bromo-1H-pyrazole can be prepared by reacting 4-bromoacetophenone with hydrazine hydrate under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate to form 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine.

    Dimethylation: Finally, the primary amine is dimethylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds, while reduction can yield secondary or primary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, facilitated by the bromine substituent.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or primary amines.

    Coupling: Biaryl or styrene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine serves as a versatile intermediate for constructing more complex molecules, particularly in the development of heterocyclic compounds.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of bioactive molecules targeting specific enzymes or receptors.

Medicine

Industry

In the chemical industry, this compound can be used as a building block for agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action for compounds like 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine typically involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom and dimethylamino group can influence binding affinity and selectivity, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine
  • 3-(4-Fluoro-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine
  • 3-(4-Methyl-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine

Uniqueness

The presence of the bromine atom in 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. Bromine’s larger atomic size and different electronic properties can lead to unique interactions with biological targets and distinct reactivity patterns in synthetic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrN3/c1-11(2)4-3-5-12-7-8(9)6-10-12/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSVTHQIASKDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618922
Record name 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847818-53-5
Record name 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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